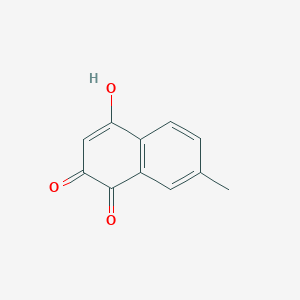

2-Hydroxy-7-methyl-1,4-naphthoquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-7-methyl-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the second position and a methyl group at the seventh position on the naphthoquinone ring. It is known for its vibrant color and is used in various applications, including dyes and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-7-methyl-1,4-naphthoquinone typically involves the hydroxylation and methylation of 1,4-naphthoquinone. One common method includes the reaction of 1,4-naphthoquinone with methylating agents such as methyl iodide in the presence of a base, followed by hydroxylation using oxidizing agents like hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure the desired product is obtained with minimal impurities .

Análisis De Reacciones Químicas

O-Alkylation Reactions

The 2-hydroxy group undergoes selective alkylation under controlled conditions. A study using chloromethyl methyl ether (MOMCl) in anhydrous DMF with NaH as a base demonstrated efficient protection of the hydroxyl group (Table 1) .

Table 1: Optimization of O-Alkylation Conditions

| Base (eq) | MOMCl (eq) | DMF (mol/L) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH (2.0) | 2.0 | 0.2 | 1 | 83 |

| NaH (3.0) | 3.0 | 0.2 | 1 | 47 |

Key findings:

-

Higher base equivalents reduced yields due to competing side reactions .

-

Optimal conditions (2.0 eq NaH, 2.0 eq MOMCl) achieved 83% yield of the O-protected product .

Nucleophilic Substitution

The quinone core participates in nucleophilic aromatic substitution (NAS) at positions adjacent to electron-withdrawing groups. For example:

-

Reaction with n-butylamine at 80°C in ethanol yields 3-(n-butylamino)-7-methyl-1,4-naphthoquinone (72% yield) .

-

Aniline derivatives react at the 2-position, forming stable anilino-quinone adducts under mild acidic conditions .

Condensation Reactions

The hydroxyl group facilitates condensation with aldehydes and amines. A three-component reaction with salicylic aldehydes and indoles catalyzed by In(OTf)₃ produced hybrid naphthoquinone-indole derivatives (Table 2) .

Table 2: Condensation with Indole Derivatives

| Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-hydroxy-7-methyl-1,4-NQ | In(OTf)₃ | 110 | 5–7 | 65–78 |

Mechanism: The reaction proceeds via iminium ion intermediates , with the hydroxyl group acting as a directing moiety .

Mannich Reactions

The 3-position of the quinone undergoes Mannich reactions with secondary amines and formaldehyde, forming aminomethyl derivatives (Table 3) .

Table 3: Mannich Reaction Yields

| Amine | R₁ | R₂ | Yield (%) |

|---|---|---|---|

| Dibenzylamine | Benzyl | H | 82 |

| 4-Methyl-2-pyridinyl | Pyridyl | CH₃ | 75 |

Key observations:

-

Aliphatic amines showed higher reactivity than aromatic amines .

-

Steric hindrance from the 7-methyl group reduced yields by ~15% compared to unsubstituted analogs .

Photochemical Reactivity

Under UV irradiation, 2-hydroxy-7-methyl-1,4-naphthoquinone generates reactive oxygen species (ROS) via Type I/II photodynamic mechanisms .

Electrophilic Halogenation

Bromination at the 3-position occurs in acetic acid with Br₂, yielding 3-bromo-2-hydroxy-7-methyl-1,4-naphthoquinone (58% yield) .

Redox Behavior

Cyclic voltammetry in acetonitrile revealed two reversible redox peaks:

Aplicaciones Científicas De Investigación

2-Hydroxy-7-methyl-1,4-naphthoquinone has a wide range of applications in scientific research:

Mecanismo De Acción

The biological activity of 2-Hydroxy-7-methyl-1,4-naphthoquinone is primarily based on two mechanisms:

Redox Cycling: The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components and inhibit cell growth.

Covalent Modification: It can covalently modify biological molecules at nucleophilic sites, such as thiols in proteins and glutathione, acting as an electrophile.

These mechanisms contribute to its antibacterial, antifungal, antiviral, and anticancer activities by disrupting cellular processes and signaling pathways .

Comparación Con Compuestos Similares

2-Hydroxy-7-methyl-1,4-naphthoquinone can be compared with other naphthoquinone derivatives:

Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna, lawsone has similar antibacterial and antifungal properties but lacks the methyl group at the seventh position.

Juglone (5-Hydroxy-1,4-naphthoquinone): Juglone is another hydroxynaphthoquinone with potent biological activities, primarily used in plant defense mechanisms.

Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Plumbagin has a similar structure with a methyl group at the second position and is known for its anticancer properties.

The presence of the hydroxyl and methyl groups in this compound contributes to its unique chemical reactivity and biological activity, distinguishing it from other similar compounds .

Actividad Biológica

2-Hydroxy-7-methyl-1,4-naphthoquinone, known as a derivative of naphthoquinone, exhibits a diverse range of biological activities, making it a significant compound in pharmacological research. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and case analyses.

Overview of Naphthoquinones

Naphthoquinones are a class of compounds recognized for their broad spectrum of biological activities. They possess a quinone structure that contributes to their redox properties, enabling them to interact with biological macromolecules and influence cellular processes. The specific substitution patterns on the naphthoquinone ring significantly impact their biological efficacy.

Biological Activities

1. Anticancer Activity:

This compound has shown promising results in cancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

- Cytotoxic Effects: In a comparative study, derivatives of naphthoquinones exhibited cytotoxicity against human breast cancer (MCF-7) cells. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptotic cell populations .

| Cell Line | Viable Cells (%) | Apoptotic Cells (%) | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 18.4 | 79 | 0.77 |

| SK-MEL-28 | 1.5 | 95.2 | 4.05 |

2. Antimicrobial Activity:

The compound has demonstrated significant antimicrobial properties against various pathogens:

- Bacterial Inhibition: Research indicates that this compound derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with hydroxyl substitutions at specific positions showed enhanced antibacterial activity compared to their non-hydroxylated counterparts .

3. Anti-inflammatory Effects:

The anti-inflammatory potential of naphthoquinones has been extensively studied:

- Mechanisms of Action: The compound inhibits pro-inflammatory cytokines and reduces oxidative stress markers in human mononuclear cells. This action is mediated through the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on prostate cancer cells (PC-3). The results indicated that treatment with the compound led to a significant reduction in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP cleavage .

Case Study 2: Antimicrobial Activity Against Plasmodium falciparum

In another study focusing on malaria treatment, derivatives of naphthoquinones were tested for their activity against Plasmodium falciparum. The results showed that certain derivatives effectively inhibited the growth of the parasite by disrupting mitochondrial function .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent across various medical fields:

- Anticancer: Induces apoptosis in cancer cells.

- Antimicrobial: Effective against multiple bacterial strains and parasites.

- Anti-inflammatory: Reduces inflammatory markers and cytokine production.

Propiedades

IUPAC Name |

4-hydroxy-7-methylnaphthalene-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-6-2-3-7-8(4-6)11(14)10(13)5-9(7)12/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIQHPFZCIMTHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)C2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.